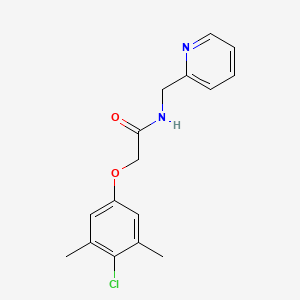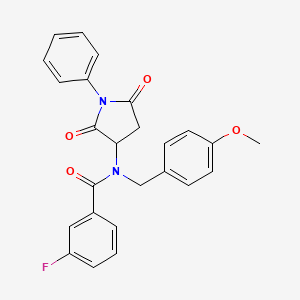![molecular formula C15H13N3O6S B5128959 1-[(2,5-dimethoxyphenyl)sulfonyl]-5-nitro-1H-benzimidazole](/img/structure/B5128959.png)
1-[(2,5-dimethoxyphenyl)sulfonyl]-5-nitro-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2,5-dimethoxyphenyl)sulfonyl]-5-nitro-1H-benzimidazole, commonly known as DBITC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer treatment. DBITC belongs to the family of benzimidazole derivatives and has been found to possess potent anticancer properties.
作用機序
The anticancer properties of DBITC are attributed to its ability to target multiple signaling pathways involved in cancer cell growth and survival. DBITC has been found to activate the JNK pathway, which leads to the phosphorylation of c-Jun and the induction of apoptosis. DBITC also inhibits the Akt/mTOR pathway, which is involved in cell growth and proliferation. Additionally, DBITC has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
DBITC has been found to modulate various biochemical and physiological processes in cancer cells. It has been shown to increase the production of reactive oxygen species (ROS), which leads to oxidative stress and cell death. DBITC has also been found to decrease the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, while increasing the expression of pro-apoptotic proteins such as Bax and Bak. Moreover, DBITC has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in epigenetic regulation of gene expression.
実験室実験の利点と制限
DBITC has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. DBITC is also stable under standard laboratory conditions and can be stored for long periods. However, DBITC has some limitations for lab experiments. It is highly reactive and can form adducts with other molecules, which can affect its activity. Moreover, DBITC has poor solubility in aqueous solutions, which can limit its use in in vitro assays.
将来の方向性
There are several future directions for research on DBITC. One area of research is to investigate the synergistic effects of DBITC with other anticancer agents. DBITC has been found to enhance the anticancer activity of cisplatin, doxorubicin, and paclitaxel in various cancer cell lines. Another area of research is to investigate the pharmacokinetics and pharmacodynamics of DBITC in vivo. Although DBITC has shown promising anticancer activity in vitro, its efficacy and safety in animal models and humans remain to be determined. Finally, the development of novel analogs of DBITC with improved solubility and bioavailability is another area of research that could lead to the discovery of more potent anticancer agents.
合成法
DBITC can be synthesized using a multi-step process that involves the reaction of 2,5-dimethoxyaniline with sulfuryl chloride to form 2,5-dimethoxybenzenesulfonyl chloride. This intermediate product is then reacted with 5-nitro-1H-benzimidazole in the presence of a base to yield DBITC. The yield of DBITC can be improved by optimizing the reaction conditions such as the reaction temperature, time, and concentration of reagents.
科学的研究の応用
DBITC has been extensively studied for its anticancer properties. It has been found to induce apoptosis (programmed cell death) in various cancer cell lines, including breast, prostate, and colon cancer cells. DBITC has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase. Moreover, DBITC has been found to selectively target cancer cells while sparing normal cells, making it a promising candidate for cancer therapy.
特性
IUPAC Name |
1-(2,5-dimethoxyphenyl)sulfonyl-5-nitrobenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O6S/c1-23-11-4-6-14(24-2)15(8-11)25(21,22)17-9-16-12-7-10(18(19)20)3-5-13(12)17/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXEWLHGLPHTVMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N2C=NC3=C2C=CC(=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-dimethylphenyl)-4-[2-(2,2-dimethylpropanoyl)hydrazino]-4-oxobutanamide](/img/structure/B5128876.png)
![3-phenyl-N-{1-[1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B5128880.png)

![N~2~-benzyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B5128892.png)


![3-(2-{[2-(3,4-dimethylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)propanoic acid](/img/structure/B5128922.png)


![4-{5-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5128951.png)
![4-[(1-ethyl-1H-indol-3-yl)methylene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5128964.png)

![N-{[2-(1-azepanylcarbonyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methyl}-3-phenyl-1-propanamine](/img/structure/B5128974.png)
![5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B5128982.png)